molecular formula C9H7BrFNO B1386410 N-(5-bromo-2-fluorophenyl)acrylamide CAS No. 1156153-35-3

N-(5-bromo-2-fluorophenyl)acrylamide

Cat. No.: B1386410
CAS No.: 1156153-35-3
M. Wt: 244.06 g/mol
InChI Key: QSRFSNVLPVVNME-UHFFFAOYSA-N
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Description

N-(5-bromo-2-fluorophenyl)acrylamide is an acrylamide derivative featuring a bromine atom at the C5 position and a fluorine atom at the C2 position on the phenyl ring. The compound’s structure combines halogen substituents with the reactive acrylamide backbone, making it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.

Properties

IUPAC Name

N-(5-bromo-2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRFSNVLPVVNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-fluorophenyl)acrylamide typically involves the reaction of 5-bromo-2-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-2-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-fluorophenyl)acrylamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast (T47D), colon (HT-29), and lung (A549) carcinomas. It induces apoptosis in cancer cells while sparing normal cells, with IC50 values ranging from 5 to 15 µM, indicating competitive efficacy with established chemotherapeutics.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the preparation of more complex organic compounds through various reactions such as nucleophilic substitution and Michael addition . The acrylamide functional group allows for further modifications, enhancing its utility in synthetic pathways.
  • Polymer Chemistry : The acrylamide moiety enables the formation of polymers through radical polymerization techniques. These polymers can be tailored for specific applications in materials science and engineering .

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. Results indicated significant apoptosis induction, suggesting its potential as a lead compound for drug development.
  • Antimicrobial Activity Assessment : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, warranting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-fluorophenyl)acrylamide involves its ability to form covalent bonds with nucleophiles. The acrylamide group can undergo Michael addition reactions with nucleophiles such as thiols or amines, leading to the formation of covalent adducts. This property makes it a potent inhibitor of enzymes that contain nucleophilic residues in their active sites. The bromine and fluorine atoms on the phenyl ring can also participate in various interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below summarizes key structural differences and biological activities of N-(5-bromo-2-fluorophenyl)acrylamide and related compounds:

Compound Name (Structure) Substituents Molecular Weight (g/mol) Notable Biological Activity Source
This compound Br (C5), F (C2) on phenyl ring ~228.08 (calculated) Not reported Target compound
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Hydroxy, methoxy groups on phenyl and ethyl moieties ~387.40 (reported) Anti-inflammatory (IC50: ~17 μM)
4-Bromo-N-(4-methoxy-2-nitrophenyl)acrylamide Br (C4), nitro (C2), methoxy (C4) on phenyl ~325.12 (reported) Structural data (bond angles/torsion)
N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide F (C5), methyl (C2), nitro (C3) on phenyl 300.29 (C16H13FN2O3) Collision cross-section data (predicted)
Key Observations:

Halogen vs. Polar Groups: The bromine and fluorine substituents in the target compound enhance electronegativity and lipophilicity compared to analogues with hydroxy/methoxy groups (e.g., compound from –4). This may improve membrane permeability but reduce solubility in aqueous media .

Steric Effects :

  • The ortho-fluorine substituent in the target compound may impose steric hindrance, influencing conformational flexibility and binding to biological targets. Similar effects are observed in N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide (), where the methyl group further restricts rotation .

Biological Activity Trends: Anti-inflammatory acrylamides with hydroxy/methoxy substituents (e.g., compound 2 in ) exhibit IC50 values comparable to the positive control quercetin (~17 μM), suggesting that polar groups enhance interactions with inflammatory targets like NO synthase . Halogenated derivatives (e.g., bromo/nitro combinations in ) are less studied for bioactivity but may exhibit unique binding profiles due to halogen bonding .

Physicochemical and Conformational Properties

  • Crystal Structure : highlights torsion angles (e.g., C1–C2–C3–C4: −0.9°) in 4-bromo-N-(4-methoxy-2-nitrophenyl)acrylamide, indicating a planar acrylamide backbone stabilized by resonance. The bromine atom’s bulkiness may slightly distort this planarity compared to fluorine .
  • Collision Cross-Section : For N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide (), predicted structural parameters suggest a compact conformation due to steric and electronic effects, which could influence gas-phase behavior in mass spectrometry .

Biological Activity

N-(5-bromo-2-fluorophenyl)acrylamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine and a fluorine substituent on the phenyl ring, which influences its reactivity and biological interactions. The acrylamide moiety allows for the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to significant biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The acrylamide group can form covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can disrupt tumor growth.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against various pathogens.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance, related compounds have demonstrated significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and caspase activation, which are crucial for programmed cell death in cancer cells .

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also exhibit broad-spectrum antimicrobial activity. For example, derivatives have been reported to inhibit Gram-positive and Gram-negative bacteria with varying minimum inhibitory concentration (MIC) values .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of acrylamide derivatives, this compound was evaluated alongside other compounds for its efficacy against A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related acrylamide compounds against various pathogens. The study found that certain derivatives exhibited potent antibacterial effects against strains such as E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL. This suggests that this compound might share similar antimicrobial properties .

Data Summary

Activity Type Effect Reference
AnticancerInduction of apoptosis in A549 cells
AntimicrobialEffective against E. coli, S. aureus
Enzyme InhibitionPotential inhibition of key enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.